1-Allyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14FN3 |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-2-methyl-3-prop-2-enylimidazol-4-amine |
InChI |
InChI=1S/C13H14FN3/c1-3-7-17-9(2)16-12(13(17)15)10-5-4-6-11(14)8-10/h3-6,8H,1,7,15H2,2H3 |
InChI Key |
BZGSQKIGZAZALG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC=C)N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction using allyl halides in the presence of a base such as sodium hydride.
Fluorophenyl Group Addition: The fluorophenyl group can be added via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1-Allyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine has been investigated for its potential as a therapeutic agent in treating various diseases, particularly cancers and inflammatory conditions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit specific kinases involved in cancer progression. This compound's binding affinity to these kinases can be assessed using molecular docking studies, which help elucidate its mechanism of action .
Biochemical Interactions
The compound's interactions with target proteins are crucial for understanding its therapeutic potential. Biochemical assays have demonstrated that this compound can effectively bind to various targets, including:
- Kinases : Involved in signaling pathways related to cell growth and proliferation.
- Receptors : Potential interactions with receptors implicated in inflammatory responses.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways often focus on modifying the imidazole ring or substituents to enhance biological activity or alter pharmacokinetic properties .
Notable Derivatives
Several derivatives of this compound have been synthesized and evaluated for their biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Allyl-4-(2-fluorophenyl)-1H-imidazol-5-amine | Similar imidazole structure with a different fluorine position | Potentially different activity due to substitution site |
| 1-Allyl-4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-am | Contains a methyl group at position 2 | May exhibit altered solubility and bioavailability |
| 1-Allyl-4-(phenyl)-1H-imidazol-5-amine | Lacks fluorine substitution | Serves as a baseline for comparing fluorinated variants |
Case Studies and Research Findings
Recent studies have highlighted the anticancer efficacy of related compounds, suggesting that modifications to the imidazole framework can lead to enhanced activity against specific cancer cell lines. For example, one study reported significant growth inhibition percentages against various cancer cell lines when subjected to similar imidazole derivatives .
Experimental Insights
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. Such findings underscore its potential as a targeted therapy in oncology.
Mechanism of Action
The mechanism of action of 1-Allyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Fluorophenyl Positional Isomerism : The 3-fluorophenyl group in the target compound contrasts with 4-fluorophenyl derivatives (e.g., SB 202190), which may alter electronic distribution and binding affinity in kinase targets .
Heterocyclic Core: Imidazole-based compounds (e.g., SB 202190) are often kinase inhibitors, whereas triazole derivatives (e.g., 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione) exhibit antimicrobial activity due to thione-mediated metal chelation .
Trifluoromethyl vs. Allyl Groups : The trifluoromethyl group in patent compounds enhances metabolic stability and electron-withdrawing effects, whereas the allyl group in the target compound may improve membrane permeability .
Physicochemical Properties
- Steric Effects : The allyl group introduces greater conformational flexibility than rigid substituents (e.g., trifluoromethyl), possibly affecting binding pocket accommodation .
Biological Activity
1-Allyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine, a compound characterized by its imidazole ring and unique substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 231.27 g/mol. The compound features an allyl group and a 3-fluorophenyl substituent, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in targeting kinases involved in inflammation and cancer. The following table summarizes key findings related to its biological activity:
Structure-Activity Relationships (SAR)
The biological activity of imidazole derivatives is often influenced by their structural modifications. For this compound, the presence of the fluorine atom and the allyl group significantly impacts its pharmacological profile. Comparative analysis with structurally similar compounds reveals insights into how specific substitutions alter activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Allyl-4-(2-fluorophenyl)-1H-imidazol-5-amine | Different fluorine position | Altered kinase inhibition potency |
| 1-Allyl-4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-am | Methyl group at position 2 | Enhanced solubility and bioavailability |
| 1-Allyl-4-(phenyl)-1H-imidazol-5-amine | Lacks fluorine substitution | Serves as a baseline for comparing fluorinated variants |
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism involves the downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest.
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing that it exhibits significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anti-inflammatory Studies : Preclinical models showed that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for 1-Allyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine, and how can purity be optimized?
The synthesis of imidazole derivatives often involves cyclocondensation of substituted aldehydes with amines or via multi-step functionalization of preformed imidazole cores. For example, analogous compounds (e.g., 1,3-benzodiazol-2-yl derivatives) are synthesized using catalysts like POCl₃ or H₂SO₄ in solvents such as ethanol or DMF under reflux conditions . To optimize purity:
Q. How should researchers characterize the molecular structure of this compound?
Key characterization methods include:
- FTIR : Identify NH₂ stretches (3300–3400 cm⁻¹), C-F vibrations (1100–1250 cm⁻¹), and imidazole ring modes (1600–1500 cm⁻¹).
- NMR : ¹H NMR will show allyl protons (δ 5.0–5.8 ppm, multiplet), aromatic protons from the 3-fluorophenyl group (δ 6.8–7.5 ppm), and NH₂ signals (δ 4.5–5.5 ppm, broad). ¹³C NMR will confirm fluorophenyl carbons (C-F coupling at ~160 ppm) and imidazole ring carbons .
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 286.12) .
Q. What are the structure-activity relationship (SAR) considerations for modifying this compound?
The allyl group enhances steric flexibility, while the 3-fluorophenyl moiety increases lipophilicity and potential π-π stacking in biological targets. SAR studies on analogous imidazoles suggest:
- Substitution at the 2-methyl position with bulkier groups (e.g., ethyl) may reduce solubility but improve target affinity.
- Replacing fluorine with other halogens (Cl, Br) alters electronic effects and binding kinetics .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs). The fluorophenyl group may engage in hydrophobic interactions, while the NH₂ group forms hydrogen bonds.
- MD Simulations : Assess stability of ligand-protein complexes (GROMACS, AMBER) over 50–100 ns trajectories. Pay attention to fluorine’s role in stabilizing binding pockets via C-F···H interactions .
Q. How can contradictions in biological assay data (e.g., inconsistent IC₅₀ values) be resolved?
- Assay Replication : Conduct dose-response curves in triplicate using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).
- Solubility Check : Verify compound solubility in assay media via dynamic light scattering (DLS). Poor solubility may artificially inflate IC₅₀ values.
- Metabolite Interference : Use LC-MS to detect degradation products during assays, especially if the allyl group undergoes oxidation .
Q. What strategies optimize regioselectivity during functionalization of the imidazole ring?
Q. How do solvent and temperature affect the compound’s stability in long-term storage?
- Stability Studies : Store samples in dark vials under argon at −20°C. Monitor degradation via HPLC every 3 months.
- Accelerated Testing : Expose to 40°C/75% RH for 4 weeks; degradation products (e.g., oxidized allyl groups) appear as new peaks in chromatograms .
Methodological Notes
- Spectral Data Interpretation : For ambiguous NMR signals (e.g., overlapping NH₂ and aromatic protons), use 2D COSY or HSQC to resolve assignments .
- Biological Activity Profiling : Prioritize assays linked to fluorophenyl-containing targets (e.g., serotonin receptors or bacterial efflux pumps) based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
